3-Hydroxy-3-methyl-4-phenylbutan-2-one
CAS No.: 54123-76-1
Cat. No.: VC2364521
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54123-76-1 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-hydroxy-3-methyl-4-phenylbutan-2-one |
| Standard InChI | InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
| Standard InChI Key | DNRMAAJDFACPOV-UHFFFAOYSA-N |
| SMILES | CC(=O)C(C)(CC1=CC=CC=C1)O |
| Canonical SMILES | CC(=O)C(C)(CC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
3-Hydroxy-3-methyl-4-phenylbutan-2-one is registered in multiple chemical databases with various identifiers. The compound was first entered into chemical databases around 2007, with the latest modifications to its record occurring in early 2025. It is officially classified as an alkylbenzene according to chemical taxonomy systems, reflecting the presence of both alkyl groups and a benzene ring in its structure.
Table 1: Chemical Identifiers for 3-Hydroxy-3-methyl-4-phenylbutan-2-one
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-hydroxy-3-methyl-4-phenylbutan-2-one |
| CAS Registry Number | 54123-76-1 |
| PubChem CID | 13308253 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| InChI | InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
| InChIKey | DNRMAAJDFACPOV-UHFFFAOYSA-N |
| SMILES | CC(=O)C(C)(CC1=CC=CC=C1)O |
| ChEBI ID | CHEBI:193980 |
| Other IDs | DSSTox Substance ID (DTXSID00536152), Nikkaji Number (J679.688E), Wikidata (Q82410727) |
The compound has several synonyms in chemical databases, including alternate naming conventions and registry numbers that facilitate its identification across different reference systems .
Structural Features
The molecular structure of 3-hydroxy-3-methyl-4-phenylbutan-2-one features a four-carbon backbone with several key functional groups:
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A phenyl group (C6H5-) attached to the fourth carbon position
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A tertiary alcohol (hydroxyl) group at the third carbon position
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A methyl group also at the third carbon position, creating a quaternary carbon center
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A ketone group at the second carbon position
This arrangement of functional groups creates a molecule with interesting chemical properties and potential reactivity. The presence of both a ketone and a hydroxyl group in close proximity allows for potential intramolecular interactions, while the phenyl group adds aromatic character to the compound .
Physical and Chemical Properties
Physical Properties
Comprehensive physical property data for 3-hydroxy-3-methyl-4-phenylbutan-2-one is notably limited in the available scientific literature. Current databases lack specific information on several important physical characteristics that would normally be documented for a well-studied compound.
Table 2: Available Physical Properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one
| Property | Value | Reference |
|---|---|---|
| Physical State | Not reported | - |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
This lack of documented physical properties represents a significant gap in the characterization of this compound. By comparison, related compounds such as 3-Methyl-4-phenyl-2-butanone (which lacks the hydroxyl group) have more comprehensive physical data available, including a reported density of 1.0±0.1 g/cm³ and boiling point of 236.0±9.0 °C at 760 mmHg .
Chemical Properties and Reactivity
Based on its structural features, 3-hydroxy-3-methyl-4-phenylbutan-2-one would be expected to exhibit reactivity patterns typical of compounds containing both ketone and tertiary alcohol functional groups:
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The ketone group (C=O) is electrophilic and can participate in nucleophilic addition reactions, including with hydride donors, Grignard reagents, or amines.
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The tertiary alcohol (C-OH) may undergo dehydration reactions under acidic conditions, potentially leading to alkene formation.
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The phenyl group contributes to the compound's hydrophobicity and can participate in π-stacking interactions.
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The quaternary carbon center at position 3 creates a sterically hindered environment that may influence the reactivity of both the hydroxyl and ketone groups.
The proximity of the hydroxyl and ketone groups may also enable interesting intramolecular reactions or affect the relative reactivity of each functional group through electronic effects .
Related Compounds and Structural Analogs
Comparative Analysis of Structural Analogs
The scientific literature contains information on several compounds structurally related to 3-hydroxy-3-methyl-4-phenylbutan-2-one. These analogs provide context for understanding the potential properties and applications of the target compound.
Table 3: Comparison of 3-Hydroxy-3-methyl-4-phenylbutan-2-one with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-Hydroxy-3-methyl-4-phenylbutan-2-one | C11H14O2 | 178.23 g/mol | Reference compound |
| (3R)-3-hydroxy-4-phenylbutan-2-one | C10H12O2 | 164.20 g/mol | Lacks the methyl group at position 3; has defined R stereochemistry |
| 4-hydroxy-3-methyl-3-phenyl-2-butanone | C11H14O2 | 178.23 g/mol | Isomeric structure with phenyl at position 3 instead of position 4 |
| 3-[hydroxy(phenyl)methyl]but-3-en-2-one | C11H12O2 | 176.21 g/mol | Contains unsaturation (double bond) in the carbon backbone |
| 3-Methyl-4-phenyl-2-butanone | C11H14O | 162.23 g/mol | Lacks the hydroxyl group at position 3 |
These structural relationships highlight the diversity of related hydroxy ketones and provide insight into how structural modifications might affect the compound's properties .
Synthesis and Preparation
Documented Synthetic Approaches
Research Gaps and Future Directions
Physical Property Characterization
As noted throughout this article, there is a significant lack of documented physical property data for 3-hydroxy-3-methyl-4-phenylbutan-2-one. Future research should prioritize the determination of basic physical properties such as:
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Melting and boiling points
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Density and refractive index
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Solubility in various solvents
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Spectroscopic characterization (NMR, IR, MS)
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Crystal structure (if solid at room temperature)
These fundamental characterizations would provide a more complete understanding of the compound and facilitate its use in various applications .
Reaction Chemistry Exploration
The unique arrangement of functional groups in 3-hydroxy-3-methyl-4-phenylbutan-2-one suggests several interesting avenues for exploring its reaction chemistry:
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Selective reactions of either the ketone or hydroxyl group
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Potential for directing effects between the functional groups
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Dehydration pathways and subsequent transformations
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Cyclization reactions that might utilize both functional groups
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Stereoselective modifications of the molecule
Such investigations would expand the synthetic utility of this compound and potentially reveal unique reactivity patterns .
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